molecular formula C11H12FNO B14160141 N-(cyclopropylmethyl)-4-fluorobenzamide CAS No. 39887-25-7

N-(cyclopropylmethyl)-4-fluorobenzamide

Cat. No.: B14160141
CAS No.: 39887-25-7
M. Wt: 193.22 g/mol
InChI Key: SIXKKLARINKLNF-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorophenyl group attached to a carboxamide scaffold, with a cyclopropylmethyl substituent on the amide nitrogen. This structural motif combines hydrophobic (cyclopropylmethyl), electronic (4-fluoro), and steric features, making it a versatile intermediate for medicinal and agrochemical applications. The cyclopropyl group enhances metabolic stability and influences conformational flexibility, while the 4-fluorobenzamide core facilitates interactions with biological targets through hydrogen bonding and π-stacking .

Properties

CAS No.

39887-25-7

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-fluorobenzamide

InChI

InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14)

InChI Key

SIXKKLARINKLNF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with cyclopropylmethylamine. The process can be carried out using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3’-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) to facilitate the formation of the amide bond . The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as electrosynthesis, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(cyclopropylmethyl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, while the fluorine atom can influence the compound’s electronic properties and stability . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(cyclopropylmethyl)-4-fluorobenzamide, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituent on Amide Nitrogen Molecular Formula Biological Activity/Application Reference
This compound Cyclopropylmethyl C₁₁H₁₁FNO Template for pesticides (e.g., cyproflanilide) and drug discovery
Ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide) 6-Chloro-pyridin-3-yl C₁₂H₈ClFN₂O Kv7 potassium channel opener; optimized via Topliss scheme
N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide 1-Acetylpiperidin-4-yl C₁₅H₁₉FN₂O₂ Promotes retinal neuritogenesis; improves visual dysfunction
Cyproflanilide Complex aryl group (see structure below) C₂₅H₁₄BrF₁₀N₂O₂ Broad-spectrum insecticide; approved for agricultural use
V017-0057 (N-(cyclopropylmethyl)-N-{[5-(diethylamino)-3-phenyl-1,2-oxazol-4-yl]methyl}-4-fluorobenzamide) Oxazolylmethyl + diethylamino C₂₅H₂₈FN₃O₂ Screening compound for drug discovery (e.g., kinase targets)

Physicochemical and Pharmacokinetic Comparisons

  • Hydrophobicity : Cyproflanilide (LogP ~6.5) is significantly more lipophilic than this compound (estimated LogP ~2.8), favoring pesticidal activity but limiting oral bioavailability.
  • Metabolic Stability : The cyclopropylmethyl group in the parent compound reduces oxidative metabolism compared to Ztz240’s pyridine ring, which may undergo CYP450-mediated hydroxylation .
  • Solubility: V017-0057’s diethylamino group improves aqueous solubility (>50 μM in PBS) relative to the acetylpiperidinyl derivative, which relies on polar amide bonds for dissolution .

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